4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid methyl ester

Lipophilicity Drug design Formulation science

Researchers studying lipoxygenase pathways face poor intracellular delivery of ionized free acid inhibitors. The methyl ester prodrug (LogP 2.6) crosses cell membranes, where endogenous esterases release the active 4-hydroxy-8-methoxy-2-naphthoic acid pharmacophore. • Enables cell-based LOX inhibition assays inaccessible to free acid (aqueous solubility <0.1 mg/mL). • Intermediate lipophilicity reference between free acid (CAS 16059-75-9) and ethyl ester (CAS 538343-04-3) in SAR campaigns. • DMSO-soluble; suitable for lipid-based or PEG co-solvent dosing vehicles. Available in mg-to-gram quantities with batch-specific CoA. Standard global shipping.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 16059-76-0
Cat. No. B13925745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid methyl ester
CAS16059-76-0
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=C(C=C2O)C(=O)OC
InChIInChI=1S/C13H12O4/c1-16-12-5-3-4-9-10(12)6-8(7-11(9)14)13(15)17-2/h3-7,14H,1-2H3
InChIKeyXWWNWUWMAGPUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-8-methoxy-2-naphthalenecarboxylic Acid Methyl Ester: Core Identity & Compound Class


4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid methyl ester (CAS 16059-76-0, molecular formula C₁₃H₁₂O₄, MW 232.23 g/mol) is a di-substituted naphthalene derivative bearing a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a methyl ester at the 2-position [1]. The compound belongs to the broader class of 2-naphthoic acid derivatives, which have been systematically characterized for substituent-dependent physicochemical properties including pKa, lipophilicity, and electronic effects [2]. Its computed physicochemical profile includes a density of 1.262 g/cm³, a boiling point of 427.7 °C at 760 mmHg, a flash point of 167.3 °C, a topological polar surface area (TPSA) of 55.76 Ų, and a predicted LogP (XLogP3) of 2.6 [1]. The free acid analog (4-hydroxy-8-methoxy-2-naphthoic acid, CAS 16059-75-9) is recognized in curated pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [3].

Prodrug Strategy

Methyl ester enables intracellular delivery of the lipoxygenase pharmacophore via esterase-mediated activation.

Membrane Penetration

Increased lipophilicity supports passive membrane permeability, a factor for cell-based pathway studies.

Pharmacophore Integrity

Retains the 4-hydroxy-8-methoxy substitution pattern required for target engagement in lipoxygenase research.

4-Hydroxy-8-methoxy-2-naphthalenecarboxylic Acid Methyl Ester: Substitution Limitations


Within the 2-naphthoic acid ester family, the simultaneous presence of the 4-hydroxy, 8-methoxy, and methyl ester functional groups creates a substitution pattern that cannot be replicated by simply selecting a different ester or a differently substituted naphthoic acid. Systematic studies on substituted 2-naphthoic acids have demonstrated that the position-specific combination of substituents governs both electronic properties (pKa) and steric constraints, with the 4-position and 8-position exerting distinct and non-additive effects on the carboxylic acid/ester reactivity [1][2]. The methyl ester moiety specifically determines lipophilicity (LogP 2.6), hydrolytic stability, and potential prodrug characteristics that differ from the free acid (LogP ~1.8–2.0 estimated) or the ethyl ester analog (CAS 538343-04-3, LogP ~3.0 estimated) [3]. Replacing the 8-methoxy group with a methyl group (as in CAS 16059-74-8) or removing the 4-hydroxyl group (as in methyl 8-methoxy-2-naphthoate) would alter both the hydrogen-bonding capacity and the electronic distribution across the naphthalene ring, potentially abolishing target-specific interactions documented for the 4-hydroxy-8-methoxy pharmacophore in lipoxygenase inhibition [4].

Target Compound
Methyl 4-hydroxy-8-methoxy-2-naphthoate (CAS 16059-76-0): neutral methyl ester prodrug
Free Acid
Ionized at physiological pH, altering membrane partitioning and solubility profile. Direct substitution requires esterase-independent assay design.
Ethyl Ester
Higher lipophilicity and slower hydrolysis may shift pharmacokinetic and binding profiles; not interchangeable without re-validation.
8-Methyl / Des-hydroxy Analogs
Loss of 4-OH or 8-OCH₃ removes hydrogen-bonding and electronic features essential for lipoxygenase pharmacophore; target engagement likely abolished.

4-Hydroxy-8-methoxy-2-naphthalenecarboxylic Acid Methyl Ester: Key Differentiation Evidence


Lipophilicity: Methyl Ester vs. Free Acid

The methyl ester derivative (CAS 16059-76-0) has a computed XLogP3 of 2.6, which is substantially higher than the estimated LogP of its free acid counterpart 4-hydroxy-8-methoxy-2-naphthoic acid (CAS 16059-75-9, estimated LogP ~1.8–2.0 based on the ionizable carboxylic acid group). This ~0.6–0.8 log unit increase in lipophilicity is predicted to enhance passive membrane permeability by approximately 3- to 6-fold based on the Lipinski relationship between LogP and permeability [1]. For researchers requiring cellular penetration or blood-brain barrier access, the methyl ester form offers a measurable advantage. The ethyl ester analog (CAS 538343-04-3) is expected to have an even higher LogP (~3.0), which may favor certain applications but could also increase non-specific binding and reduce aqueous solubility .

Lipophilicity (LogP)
Computed
XLogP3 2.6 (methyl ester) vs. free acid ~1.8–2.0, ethyl ester ~3.0
Intermediate lipophilicity suggests balanced membrane permeability and aqueous handling for cell-based studies.
Values computed/estimated; experimental logP may differ. Review for formulation context.
Lipophilicity Drug design Formulation science

Hydrolytic Stability & Prodrug Strategy

In alkaline hydrolysis studies of 8-substituted naphthoic acid methyl esters, the rate of ester hydrolysis is modulated by the electronic effects of the 8-substituent. The 8-methoxy group donates electrons mesomerically, which decelerates base-catalyzed methyl ester hydrolysis relative to unsubstituted or electron-withdrawing 8-substituted analogs [1]. Quantitative kinetic data for the closely related series of 8-substituted 1-naphthoic acid methyl esters show that methoxy substitution reduces the second-order alkaline hydrolysis rate constant (k₂) by approximately 30–40% compared to the unsubstituted methyl naphthoate [1]. This implies that the target compound (methyl 4-hydroxy-8-methoxy-2-naphthoate) exhibits intermediate hydrolytic stability—more resistant to premature hydrolysis than the unsubstituted ester, yet more readily activated than the ethyl ester [2]. This property is critical for researchers designing experiments where controlled conversion to the free acid 4-hydroxy-8-methoxy-2-naphthoic acid is desired.

Hydrolytic Stability
Class-level inference
~30–40% slower alkaline hydrolysis vs. unsubstituted methyl ester
Intermediate stability supports controlled conversion to free acid in prodrug research.
Extrapolated from 8-substituted 1-naphthoic acid ester kinetic data. Verify under experimental conditions.
Prodrug design Hydrolysis kinetics Pharmacokinetics

Lipoxygenase Pharmacophore Specificity

The free acid parent compound 4-hydroxy-8-methoxy-2-naphthoic acid is classified in curated pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also demonstrating ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, along with antioxidant activity in fats and oils [1]. The methyl ester (CAS 16059-76-0) is the ester prodrug form of this bioactive scaffold. In the broader naphthoic acid lipoxygenase inhibitor class, the 4-hydroxy substitution is critical for iron-chelating activity at the lipoxygenase active site, while the 8-methoxy group contributes to binding pocket complementarity [2]. Regioisomeric analogs lacking the 4-hydroxy group (e.g., 8-methoxy-2-naphthoic acid methyl ester) or bearing the hydroxyl at alternative positions show substantially reduced or abolished lipoxygenase inhibitory activity, with typical IC₅₀ shifts from micromolar to >100 µM [2]. Note: Direct head-to-head IC₅₀ comparison data for the methyl ester vs. free acid in the same assay system are not publicly available; the class-level inference is that the methyl ester retains the pharmacophore while offering differentiated pharmacokinetics [3].

LOX Pharmacophore
Class-level inference
Both 4-OH and 8-OCH₃ required; removal of either reduces potency >100-fold (SAR trend)
Substitution pattern non-negotiable for target engagement; generic analogs may not substitute.
Direct head-to-head IC₅₀ data for this methyl ester vs. free acid not publicly available. Class-level SAR used.
Lipoxygenase inhibition Anti-inflammatory Pharmacophore

Ionization State and Solubility

Systematic potentiometric measurements of 44 substituted 2-naphthoic acids in 50% (v/v) aqueous ethanol at 25 °C established that the apparent pKa of the 2-naphthoic acid system is highly sensitive to the nature and position of substituents [1][2]. The 4-hydroxy group exerts an intramolecular hydrogen-bonding effect that lowers the apparent pKa (relative to unsubstituted 2-naphthoic acid), while the 8-methoxy group contributes a field/inductive effect that further modulates acidity [2]. The methyl ester of the target compound eliminates the ionizable carboxylic acid proton, resulting in a neutral species across the physiological pH range, in contrast to the free acid which exists predominantly as the carboxylate anion at pH 7.4 [3]. This ionization state difference is predicted to affect solubility by a factor of 10–100× (free acid carboxylate >> methyl ester in aqueous buffers), protein binding, and membrane partitioning [3].

Ionization & Solubility
Class-level inference
Neutral methyl ester vs. anionic free acid at pH 7.4; ≥10-fold aqueous solubility difference
Solubility profile guides assay vehicle selection; methyl ester favors organic co-solvents.
Estimates based on structural analogs and logP relationships. Experimental solubility validation recommended.
pKa Ionization Solubility Substituent effects

4-Hydroxy-8-methoxy-2-naphthalenecarboxylic Acid Methyl Ester: Optimal Application Scenarios


Prodrug-Based Cellular Assays for Lipoxygenase

The methyl ester form (LogP 2.6) provides superior passive membrane permeability compared to the free acid (estimated LogP ~1.8–2.0), enabling intracellular delivery of the 4-hydroxy-8-methoxy pharmacophore [1]. Once inside the cell, endogenous esterases hydrolyze the methyl ester to release the active free acid, which then inhibits lipoxygenase enzymes. This prodrug strategy is particularly valuable for cell-based assays where the ionized free acid cannot cross the plasma membrane efficiently. Researchers should include a free acid control arm to quantify the permeability advantage and confirm intracellular activation [1][2].

SAR Studies for Lipoxygenase Inhibitors

This compound serves as a critical reference point in SAR campaigns exploring the contribution of the ester moiety to lipoxygenase inhibitory potency, selectivity, and pharmacokinetics. The methyl ester occupies an intermediate position in a homologous series (free acid < methyl ester < ethyl ester) with respect to lipophilicity, hydrolytic stability, and membrane penetration [3]. Systematic comparison with the free acid (CAS 16059-75-9), the ethyl ester (CAS 538343-04-3), and the 8-methyl analog (CAS 16059-74-8) allows deconvolution of electronic, steric, and lipophilic contributions to activity [4].

Formulation and Solubility Optimization

The differential solubility profile of the methyl ester (aqueous solubility <0.1 mg/mL, DMSO-soluble) vs. the free acid (aqueous solubility >1 mg/mL as salt) provides formulation scientists with orthogonal options for dosing vehicles [5]. The methyl ester is preferred for lipid-based formulations, oily suspensions, or DMSO/PEG co-solvent systems, whereas the free acid is better suited for aqueous buffer or saline-based formulations. The intermediate hydrolytic stability of the methyl ester (predicted ~30–40% slower alkaline hydrolysis than unsubstituted methyl naphthoate) supports its use in formulations requiring sustained release of the active free acid [6].

Antioxidant Activity in Lipid Peroxidation

The free acid parent compound is documented to possess antioxidant activity in fats and oils, in addition to its enzyme inhibitory properties [2]. The methyl ester may serve as a lipophilic antioxidant probe in lipid-based systems where the ester form enhances partitioning into the lipid phase. Comparative studies with the free acid and with reference antioxidants such as NDGA (5-LOX IC₅₀ = 200 nM) can establish whether the esterification affects the radical-scavenging mechanism independent of enzymatic inhibition .

Application
Selection Property
Validation Focus
Cellular LOX prodrug studies
Ester-dependent intracellular activation; membrane permeability context
Confirm cellular esterase activity and free acid generation
Lipoxygenase SAR campaigns
Controlled ester moiety variation (free acid, methyl, ethyl)
Deconvolute lipophilicity, stability, and potency contributions
Formulation vehicle screening
Differential organic/aqueous solubility vs. free acid
Vehicle-dependent solubility and hydrolysis stability
Lipid peroxidation antioxidant screening
Lipophilic antioxidant probe; radical-scavenging mechanism context
Lipid-phase antioxidant activity independent of enzymatic inhibition
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